

# A Head-to-Head Comparison of Antibodies Targeting Phytanoyl-CoA 2-Hydroxylase (PHYH)

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## Compound of Interest

Compound Name: **2-Hydroxyphytanoyl-CoA**

Cat. No.: **B1247845**

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For researchers, scientists, and drug development professionals investigating the alpha-oxidation pathway of phytanic acid, the selection of a reliable antibody against Phytanoyl-CoA 2-hydroxylase (PHYH) is critical. PHYH is the enzyme responsible for the conversion of phytanoyl-CoA to **2-hydroxyphytanoyl-CoA**, a key step in the degradation of phytanic acid. Defects in this enzyme are associated with Refsum disease. This guide provides a comparative overview of commercially available polyclonal antibodies targeting PHYH, summarizing their performance in various applications based on manufacturer-provided data.

## Performance Comparison of Anti-PHYH Antibodies

The following tables summarize the specifications and validated applications of anti-PHYH antibodies from various suppliers. This information is compiled from product datasheets and provides a basis for selecting the most suitable antibody for your experimental needs.

## General Antibody Specifications

Vendor	Catalog Number	Host	Clonality	Immunogen
Proteintech	12858-1-AP	Rabbit	Polyclonal	PHYH Fusion Protein Ag3569 (1-338 aa)[1]
RayBiotech	102-17998	Rabbit	Polyclonal	KLH conjugated synthetic peptide (59-87 aa, N-terminal)[2]
Novus Biologicals	NBP1-87349	Rabbit	Polyclonal	Recombinant Human PHYH
Thermo Fisher Scientific	PA5-44595	Rabbit	Polyclonal	Synthetic peptide (135-184 aa, N-terminal)[3]
Thermo Fisher Scientific	BS-5091R	Rabbit	Polyclonal	KLH conjugated synthetic peptide (1-100 aa)[4]
Boster Bio	A15159	Rabbit	Polyclonal	Recombinant fusion protein (1-338 aa)[5]
MyBioSource	MBS711736	Rabbit	Polyclonal	Not Specified

## Western Blot (WB) Performance

Vendor	Catalog Number	Recommended Dilution	Observed Band (kDa)	Validation Data Summary
Proteintech	12858-1-AP	1:500 - 1:2000[6]	~36, ~70[6]	WB analysis on human liver, kidney, HEK-293, and Jurkat cell lysates showed bands at the expected molecular weights.[6]
RayBiotech	102-17998	1:1000[2]	~38.5[2]	WB on MDA-MB435 and transiently transfected 293 cell lysates detected a band at the expected size.[2]
Novus Biologicals	NBP1-87349	0.04 - 0.4 µg/ml	Not Specified	Independent antibody validation shows a similar pattern to another anti-PHYH antibody.
Thermo Fisher Scientific	PA5-44595	Not Specified	Not Specified	WB analysis of human Jurkat cell lysate is shown on the product datasheet.[3]
Thermo Fisher Scientific	BS-5091R	1:500 - 1:2000[4]	Not Specified	Validated for WB application.

Boster Bio

A15159

1:500 - 1:2000<sup>[5]</sup>

Not Specified

WB analysis of  
various cell line  
extracts is  
provided.<sup>[5]</sup>

## Immunohistochemistry (IHC) Performance

Vendor	Catalog Number	Recommended Dilution	Tissue Type	Validation Data Summary
Proteintech	12858-1-AP	1:20 - 1:200 <sup>[6]</sup>	Human Kidney <sup>[6]</sup>	IHC staining of paraffin-embedded human kidney tissue is shown on the datasheet. <a href="#">[6]</a>
RayBiotech	102-17998	1:50 - 1:100 <sup>[2]</sup>	Human Skeletal Muscle <sup>[2]</sup>	Staining of formalin-fixed, paraffin-embedded human skeletal muscle is demonstrated. <a href="#">[2]</a>
Novus Biologicals	NBP1-87349	1:50 - 1:200	Human Liver	Staining of human liver shows cytoplasmic positivity in hepatocytes.
Thermo Fisher Scientific	BS-5091R	Assay-dependent	Human Breast Cancer <sup>[4]</sup>	Staining of formalin-fixed and paraffin-embedded human breast cancer is shown. <a href="#">[4]</a>

Boster Bio	A38760	1:20	Human Thyroid Cancer[ <a href="#">7</a> ]	IHC analysis of paraffin-embedded human thyroid cancer tissue is provided.[ <a href="#">7</a> ]
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## Immunofluorescence (IF) and Other Applications

Vendor	Catalog Number	Application	Recommended Dilution
RayBiotech	102-17998	Flow Cytometry (FC)	1:10 - 1:50[ <a href="#">2</a> ]
Thermo Fisher Scientific	BS-5091R	Immunocytochemistry (ICC/IF)	1:50 - 1:200[ <a href="#">4</a> ]
Thermo Fisher Scientific	BS-5091R	ELISA	1:500 - 1:1000[ <a href="#">4</a> ]
MyBioSource	MBS711736	ELISA, WB, IHC	Not Specified

## Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are generalized protocols for key applications, which should be optimized for your specific experimental conditions.

## Western Blot Protocol

- Protein Extraction and Quantification: Lyse cells or tissues in RIPA buffer with protease inhibitors. Determine protein concentration using a BCA assay.
- SDS-PAGE and Transfer: Denature 20-30 µg of protein by boiling in Laemmli buffer. Separate proteins on a 10-12% SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

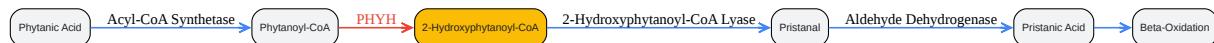
- Primary Antibody Incubation: Incubate the membrane with the anti-PHYH antibody (at the dilution recommended in the table above) overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
- Washing: Repeat the washing step as in step 5.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

## Immunohistochemistry (IHC-P) Protocol

- Deparaffinization and Rehydration: Deparaffinize formalin-fixed paraffin-embedded (FFPE) tissue sections in xylene and rehydrate through a graded series of ethanol to water.
- Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by incubating slides in a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) at 95-100°C for 20-30 minutes.
- Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes. Block non-specific binding with a blocking serum (e.g., 5% goat serum) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate sections with the anti-PHYH antibody (at the recommended dilution) overnight at 4°C in a humidified chamber.
- Washing: Wash slides three times with PBS.
- Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex. Visualize with a DAB substrate kit.
- Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin, dehydrate through graded ethanol and xylene, and mount with a permanent mounting medium.

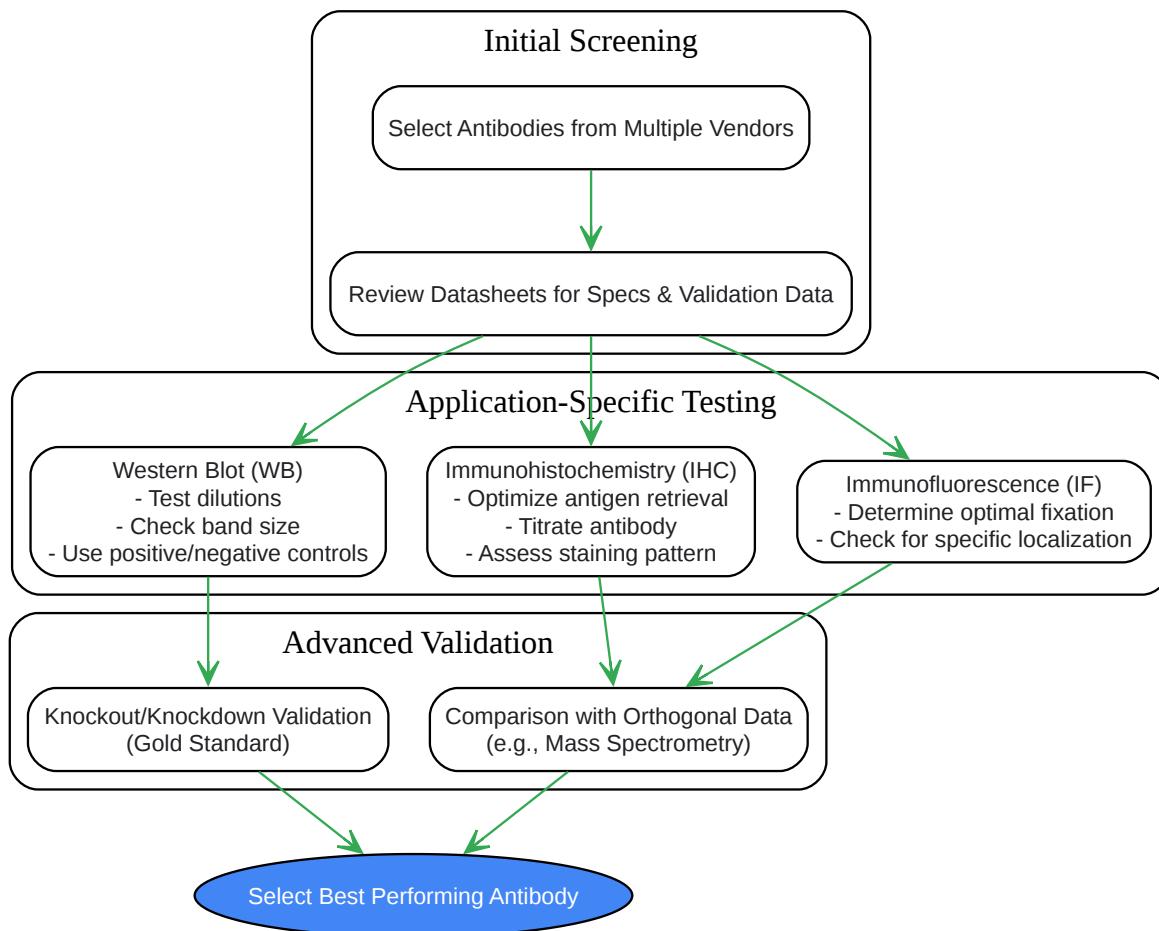
## Visualizing Key Processes

Diagrams of the relevant biological pathway and a standard experimental workflow can aid in understanding the context of PHYH and the process of antibody validation.



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Alpha-oxidation pathway of phytanic acid.



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General workflow for antibody validation.

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## References

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